molecular formula C7H6ClNO2 B185304 Methyl 2-chloronicotinate CAS No. 40134-18-7

Methyl 2-chloronicotinate

Cat. No.: B185304
CAS No.: 40134-18-7
M. Wt: 171.58 g/mol
InChI Key: MYGAJZBZLONIBZ-UHFFFAOYSA-N
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Description

Methyl 2-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl ester group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 2-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloronicotinate serves as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs. For instance, studies have shown that derivatives of this compound can lead to compounds with significant therapeutic effects, such as:

  • Morniflumate : This compound, derived from this compound, exhibits gastroprotective properties and is effective against gastric lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and diclofenac . Research indicates that morniflumate not only protects the gastrointestinal mucosa but also enhances the therapeutic profile of NSAIDs.
  • Antitumor Agents : this compound has been linked to the synthesis of antitumor agents, with modifications leading to compounds that exhibit cytotoxicity against various cancer cell lines . The mechanism of action often depends on the specific modifications made to the core structure.
  • Antiviral and Antibacterial Agents : Recent studies have highlighted the potential of this compound derivatives in combating viral and bacterial infections. The structure-activity relationship (SAR) suggests that certain modifications enhance their efficacy against specific pathogens .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate in the synthesis of pesticides and herbicides. Its chlorinated nature provides enhanced stability and reactivity, making it suitable for developing compounds with improved bioactivity.

  • Insecticides : Compounds derived from this compound have shown effectiveness as insecticides, targeting various agricultural pests while minimizing harm to beneficial organisms. This is crucial for sustainable agricultural practices.

Synthetic Applications

This compound is frequently used as a starting material in various synthetic methodologies. It participates in several reactions, including:

  • Cross-Coupling Reactions : this compound can undergo palladium-catalyzed cross-coupling reactions with amines to form complex heterocyclic structures, which are valuable in medicinal chemistry . These reactions often yield high product diversity with good yields.
  • Cyclization Reactions : The compound can also be involved in cyclization reactions to produce tricyclic and tetracyclic compounds, which are often bioactive and serve as scaffolds for drug development .

Spectroscopic Studies

Recent investigations into the spectroscopic properties of this compound have provided insights into its electronic structure and reactivity. Fourier-transform infrared (FTIR) and Raman spectroscopy have been employed to study its vibrational modes, which are crucial for understanding its chemical behavior .

Table: Summary of Key Applications

Application AreaSpecific UsesNotable Compounds Derived
PharmaceuticalsAnti-inflammatory, analgesicMorniflumate
Antitumor agentsVarious cytotoxic derivatives
Antiviral and antibacterial agentsSAR-modified derivatives
AgrochemicalsInsecticidesPesticides targeting agricultural pests
Synthetic ChemistryCross-coupling reactionsHeterocycles
Cyclization reactionsTricyclic and tetracyclic compounds

Mechanism of Action

The mechanism of action of methyl 2-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for nicotinic receptors, modulating their activity. The presence of the chlorine atom and the ester group influences its binding affinity and selectivity for these receptors. Additionally, its chemical structure allows it to participate in various metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Methyl 2-chloronicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical syntheses.

Biological Activity

Methyl 2-chloronicotinate (C7H6ClNO2) is an important organic compound, primarily recognized for its role as a precursor in the synthesis of biologically active molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by a chlorine atom and a methyl ester group attached to the pyridine ring. The presence of these functional groups significantly influences its biological activity.

  • Molecular Formula : C7H6ClNO2
  • Molecular Weight : 171.58 g/mol
  • CAS Number : 40134-18-7

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), acting as a ligand that modulates their activity. Its structural components allow it to influence receptor binding affinity and selectivity, which is crucial for its pharmacological effects. The compound can undergo various chemical transformations, such as nucleophilic substitution, reduction, and hydrolysis, leading to the formation of active metabolites that may exhibit biological activity in their own right .

Pharmacological Applications

  • Nicotinic Receptor Modulation : this compound has been shown to affect nAChRs, which are implicated in numerous physiological processes including cognition, pain perception, and neuroprotection.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound have potential anti-inflammatory effects. For example, studies on related compounds have demonstrated gastro-protective actions against lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing various pharmaceuticals targeting different biological pathways. For instance, it is used in developing compounds that exhibit analgesic properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

  • Study on Gastro-protective Effects : Schiantarelli et al. (1984) demonstrated that certain derivatives of this compound exert protective effects on gastric mucosa against ethanol-induced damage, suggesting potential therapeutic applications in treating gastrointestinal disorders .
  • Synthetic Pathways : A study reported the successful synthesis of a potent analgesic compound from this compound via reaction with an aniline derivative under specific conditions (160°C in ethylene glycol) . This highlights its utility in pharmaceutical synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl NicotinateLacks chlorine; primarily affects nAChRsMild vasodilatory effects
Methyl 2-Chloropyridine-3-CarboxylateSimilar structure but different chlorine positioningVaries in reactivity and biological effects
2-Chloronicotinic Acid Methyl EsterRelated but different ester groupPotentially different solubility properties

Q & A

Basic Research Questions

Q. How can Methyl 2-chloronicotinate be synthesized and optimized for high yield in heterocyclic coupling reactions?

this compound is commonly synthesized via esterification of 2-chloronicotinic acid. Optimization involves selecting catalysts (e.g., H₂SO₄ or DCC) and monitoring reaction conditions (temperature, solvent polarity). For example, in reactions with aminopyridines, yields improved to 66% using CHCl₃ as a solvent and silica gel chromatography for purification . Key parameters include stoichiometric ratios of reactants and avoiding hydrolysis by controlling moisture levels.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. In copper(II) 2-chloronicotinate complexes, NMR confirms ligand coordination shifts (e.g., δ 6.99–9.12 ppm for aromatic protons), while IR identifies metal-ligand vibrations (e.g., ν ~1641 cm⁻¹ for C=O stretching) . Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 198.0668) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH/CEN-approved OV/AG/P99 respirators for vapor protection, chemical-resistant gloves (nitrile), and fume hoods to prevent inhalation. Avoid drainage systems due to potential aquatic toxicity. Acute toxicity data (e.g., LD₅₀) and carcinogenicity classifications (IARC/ACGIH) should guide exposure limits .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural analysis of this compound derivatives?

SHELXL refines crystal structures using high-resolution X-ray diffraction data. For example, twinning or disorder in copper(II) complexes can be resolved via the TWIN/BASF commands in SHELX, with R-factors <5% indicating high precision. OLEX2 integrates visualization tools to validate hydrogen bonding (e.g., C–H···Cl interactions) and π-stacking .

Q. What strategies address contradictory spectroscopic and computational data in metal-ligand complexation studies?

Discrepancies between experimental IR frequencies and DFT-calculated vibrations (e.g., ν(C=O) shifts) may arise from solvent effects or basis set limitations. Validate using polarizable continuum models (PCM) and benchmark against known analogs . For NMR, paramagnetic broadening in copper complexes requires relaxation delay adjustments .

Q. How can reaction pathways involving this compound be rationalized using mechanistic studies?

Kinetic isotope effects (KIEs) and trapping intermediates (e.g., with TEMPO) clarify nucleophilic aromatic substitution (SNAr) mechanisms. For example, in pyrido-pyrimidinone synthesis, isotopic labeling (²H/¹⁵N) tracks regioselectivity at the C2 position of the pyridine ring .

Q. What methodologies improve the reproducibility of heterocyclic syntheses using this compound?

Standardize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For instance, a mixed lithium-cadmium base enhances regioselectivity in metalation reactions, achieving >95% purity post-chromatography . Document protocols using FAIR data principles for cross-lab validation.

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies between theoretical and experimental melting points of this compound derivatives?

Compare DSC-measured melting points (e.g., 99°C for 2-amino-6-methylnicotinonitrile) with predicted values from QSPR models. Deviations >5°C suggest impurities or polymorphic forms; re-crystallize in alternative solvents (e.g., EtOAc/hexane) and re-analyze via PXRD .

Q. What steps ensure robust structural assignments in cases of overlapping NMR signals?

Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, in dipyrido-pyrimidinones, HSQC correlates C–H pairs at δ 7.43 ppm (¹H) with δ 126.7 ppm (¹³C), distinguishing regioisomers . Cross-validate with X-ray crystallography .

Q. Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXT for space-group determination) .
  • Spectral Databases : NIST Chemistry WebBook for IR/NMR reference data .
  • Safety Standards : OSHA/NIOSH guidelines for handling chlorinated pyridines .

Properties

IUPAC Name

methyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAJZBZLONIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193161
Record name Methyl 2-chloronicotinate
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40134-18-7
Record name 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=40134-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloronicotinate
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Record name Methyl 2-chloronicotinate
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Record name Methyl 2-chloronicotinate
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Synthesis routes and methods I

Procedure details

A solution of 2-chloronicotinic acid (1.61 g, 10.2 mmol) and sulfuric acid (0.5 mL) in methanol (30 mL) was stirred at reflux overnight. The solution was poured into water (100 mL) and neutralised with NaHCO3 (s) before being extracted with 1:1 hexane/ethyl acetate (3×40 mL). The solvents were dried (MgSO4) and evaporated and the residue was purified by flash column chromatography (SiO2, 25% ethyl acetate/hexane eluent) to afford the ester as a colourless oil (700 mg, 40%).
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Synthesis routes and methods II

Procedure details

2-Chloro-3-pyridinecarboxylic acid, methyl ester (11) is prepared as follows: a suspension of 22.06 g (140 mmol) of 2-chloro-3-pyridinecarboxylic acid (10), 14.6 mL (154 mmol) of dimethyl sulfate, 29 g (210 mmol) of anhydrous powdered potassium carbonate, and 140 mL of acetone is stirred at room temperature overnight. The mixture is filtered, the salts are washed with acetone, and the filtrate is concentrated to an oil that is diluted with dichloromethane. The organic phase is washed with saturated aqueous sodium dicarbonate, dried, then filtered through a pad of silica gel (230-400 mesh). The filtrate is concentrated to give an oil that is distilled at 90°-91° C./0.17 mm to leave 19.9 g of the pure product as a colorless oil.
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22.06 g
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29 g
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Synthesis routes and methods III

Procedure details

15.75 g (0.1 mole) of commercially available 2-chloronicotinic acid was dissolved in 100 mL of N,N-dimethylformamide. After cooling this solution to 0° under nitrogen, 4.4 g (0.11 mole) of 60% sodium hydride was added portionwise while evolved hydrogen gas was vented. The reaction mixture was stirred until the effervescence stopped (~2 hrs.). 7.5 mL (0.112 mole) of methyl iodide was then added dropwise. Stirring of the reaction mixture was continued overnight. Solvent was removed in vacuo at r.t. The resulting brown residue was partitioned between ethyl acetate and water. The organic phase was then washed with brine and dried over anhydrous magnesium sulfate. Solvent removal gave a residue which was purified on silica gel using 1:1 ethyl acetate:hexane mixture to give the desired methyl 2-chloronicotinate as oil.
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Synthesis routes and methods IV

Procedure details

Oxalyl chloride (13.28 ml, 0.15 mmol) was added dropwise to a solution of 2-chloronicotinic acid (24 g, 0.153 mmol) in dichloromethane (250 ml) containing dimethylformamide (10 drops) under nitrogen at room temperature. The reaction was stirred at room temperature for 1.5 h and was then cooled to 0° C. Triethylamine (63.7 ml, 0.457 mmol) was added slowly followed by methanol (60 ml). After stirring at 0° C. for 30 min, the solvent was removed under reduced pressure and the residue was dissolved in sat. sodium bicarbonate solution (200 ml). This was extracted with diethylether (5×100 ml) and the combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with diethylether to give 2-chloronicotinic acid methyl ester (20.7 g) as a pale yellow oil.
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13.28 mL
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24 g
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250 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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